2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-11-25-19(26)14-8-4-6-10-16(14)22-20(25)28-12-17-23-18(24-27-17)13-7-3-5-9-15(13)21/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBSDOVLYMSZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a novel synthetic derivative that incorporates both oxadiazole and quinazoline moieties. These structural frameworks are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound can be described with the following molecular formula:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 353.42 g/mol
The structure features a quinazolinone core linked to a 1,2,4-oxadiazole ring through a thioether linkage. The presence of a fluorine atom in the phenyl group enhances its pharmacological profile by potentially improving metabolic stability and bioavailability.
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. In vitro studies indicated that these compounds could inhibit cell proliferation effectively.
A study highlighted the anticancer efficacy of 1,2,4-oxadiazole derivatives, demonstrating that they could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
Compounds with oxadiazole structures have also been noted for their antimicrobial properties. In particular, they have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The biological activity against Mtb was evaluated using standard susceptibility testing methods, revealing promising results for certain derivatives .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been investigated through various assays that measure the inhibition of pro-inflammatory cytokines. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro, suggesting a possible therapeutic application in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A specific study evaluated the anticancer activity of oxadiazole derivatives against a panel of cancer cell lines using the MTT assay. Among the tested compounds, several exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was further elucidated through molecular docking studies which suggested strong binding affinity to key targets involved in cancer progression .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to assess its toxicity. Initial studies indicate that compounds with similar structures possess acceptable safety profiles in preliminary toxicity assessments. However, further detailed toxicological studies are necessary to ensure safety for potential therapeutic applications .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one exhibit various biological activities:
- Anticancer Properties : Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in vivo, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Anticancer Activity : A study published in Organic Communications highlighted a series of quinazolinone derivatives that exhibited significant anticancer activity against various cancer cell lines. These compounds were found to induce apoptosis and inhibit tumor growth in animal models .
- Antimicrobial Efficacy : Research has shown that oxadiazole derivatives possess considerable antimicrobial properties. A specific study indicated that compounds containing the oxadiazole moiety were effective against resistant strains of bacteria .
- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory properties of quinazolinone derivatives, demonstrating their ability to reduce edema in animal models significantly .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related molecules from the evidence:
Key Comparative Insights
Core Structure and Target Specificity
- Quinazolinone vs. Benzamide/Imidazole: The quinazolinone core in the target compound may confer distinct target interactions compared to benzamide or imidazole derivatives. For example, quinazolinones are frequently associated with kinase inhibition, while benzamides (e.g., ) are explored in cancer and viral infection therapies due to their modular substituent tolerance .
- Oxadiazole-Thioether Linkage: The oxadiazole-thioether group is shared with the SARS-CoV 3CLpro inhibitor from . However, the dihydroimidazolium core in the latter likely limits membrane permeability compared to the lipophilic quinazolinone .
Substituent Effects
- Fluorophenyl vs. Chlorophenyl/Nitro Groups : The 2-fluorophenyl substituent in the target compound may improve binding affinity and metabolic stability over 4-chlorophenyl () or nitro-substituted analogs (). Fluorine’s electronegativity and small size enhance hydrophobic interactions and reduce oxidative metabolism .
Mechanistic Considerations
- Protease Inhibition : The oxadiazole-thioether group may act as a cysteine protease inhibitor, analogous to ’s SARS-CoV 3CLpro inhibition. The fluorophenyl group could fine-tune interactions with the protease’s S2 pocket .
- Receptor Antagonism : Fluorinated aromatics in (T0632) demonstrate neuropeptide receptor antagonism. The target compound’s 2-fluorophenyl group may similarly engage aromatic residues in receptor binding sites .
Q & A
Q. How to validate target engagement in a kinase inhibition assay?
- Methodological Answer :
- Biochemical assays : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo™ luminescence readouts.
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment.
- CRISPR knockouts : Compare IC₅₀ in wild-type vs. kinase-null cells to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
